Cas no 2229227-38-5 (tert-butyl N-2-amino-3-(5-methoxypyridin-3-yl)propylcarbamate)

Tert-butyl N-2-amino-3-(5-methoxypyridin-3-yl)propylcarbamate is a protected amine derivative featuring a 5-methoxypyridin-3-yl moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its tert-butyloxycarbonyl (Boc) protecting group ensures selective reactivity during multi-step processes. The methoxy-substituted pyridine ring enhances solubility and provides a handle for further functionalization. Its stability under standard conditions and compatibility with common coupling reactions make it valuable for constructing complex molecules. The Boc group can be readily removed under mild acidic conditions, allowing for controlled deprotection in sensitive synthetic pathways. This compound is particularly useful in peptidomimetics and small-molecule drug development.
tert-butyl N-2-amino-3-(5-methoxypyridin-3-yl)propylcarbamate structure
2229227-38-5 structure
商品名:tert-butyl N-2-amino-3-(5-methoxypyridin-3-yl)propylcarbamate
CAS番号:2229227-38-5
MF:C14H23N3O3
メガワット:281.35072350502
CID:6284925
PubChem ID:165695145

tert-butyl N-2-amino-3-(5-methoxypyridin-3-yl)propylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-2-amino-3-(5-methoxypyridin-3-yl)propylcarbamate
    • tert-butyl N-[2-amino-3-(5-methoxypyridin-3-yl)propyl]carbamate
    • 2229227-38-5
    • EN300-1902915
    • インチ: 1S/C14H23N3O3/c1-14(2,3)20-13(18)17-8-11(15)5-10-6-12(19-4)9-16-7-10/h6-7,9,11H,5,8,15H2,1-4H3,(H,17,18)
    • InChIKey: AJYMHYKVKRTTNU-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(CC1C=NC=C(C=1)OC)N)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 281.17394160g/mol
  • どういたいしつりょう: 281.17394160g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 7
  • 複雑さ: 305
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 86.5Ų

tert-butyl N-2-amino-3-(5-methoxypyridin-3-yl)propylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1902915-10.0g
tert-butyl N-[2-amino-3-(5-methoxypyridin-3-yl)propyl]carbamate
2229227-38-5
10g
$6635.0 2023-06-01
Enamine
EN300-1902915-1.0g
tert-butyl N-[2-amino-3-(5-methoxypyridin-3-yl)propyl]carbamate
2229227-38-5
1g
$1543.0 2023-06-01
Enamine
EN300-1902915-10g
tert-butyl N-[2-amino-3-(5-methoxypyridin-3-yl)propyl]carbamate
2229227-38-5
10g
$6635.0 2023-09-18
Enamine
EN300-1902915-5g
tert-butyl N-[2-amino-3-(5-methoxypyridin-3-yl)propyl]carbamate
2229227-38-5
5g
$4475.0 2023-09-18
Enamine
EN300-1902915-5.0g
tert-butyl N-[2-amino-3-(5-methoxypyridin-3-yl)propyl]carbamate
2229227-38-5
5g
$4475.0 2023-06-01
Enamine
EN300-1902915-0.5g
tert-butyl N-[2-amino-3-(5-methoxypyridin-3-yl)propyl]carbamate
2229227-38-5
0.5g
$1482.0 2023-09-18
Enamine
EN300-1902915-0.05g
tert-butyl N-[2-amino-3-(5-methoxypyridin-3-yl)propyl]carbamate
2229227-38-5
0.05g
$1296.0 2023-09-18
Enamine
EN300-1902915-0.25g
tert-butyl N-[2-amino-3-(5-methoxypyridin-3-yl)propyl]carbamate
2229227-38-5
0.25g
$1420.0 2023-09-18
Enamine
EN300-1902915-0.1g
tert-butyl N-[2-amino-3-(5-methoxypyridin-3-yl)propyl]carbamate
2229227-38-5
0.1g
$1357.0 2023-09-18
Enamine
EN300-1902915-2.5g
tert-butyl N-[2-amino-3-(5-methoxypyridin-3-yl)propyl]carbamate
2229227-38-5
2.5g
$3025.0 2023-09-18

tert-butyl N-2-amino-3-(5-methoxypyridin-3-yl)propylcarbamate 関連文献

tert-butyl N-2-amino-3-(5-methoxypyridin-3-yl)propylcarbamateに関する追加情報

Introduction to Tert-butyl N-2-amino-3-(5-methoxypyridin-3-yl)propylcarbamate (CAS No. 2229227-38-5)

Tert-butyl N-2-amino-3-(5-methoxypyridin-3-yl)propylcarbamate, with the CAS number 2229227-38-5, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a tert-butyl group, an amino group, and a pyridine moiety makes it a versatile intermediate for synthesizing various bioactive molecules.

The compound's structure incorporates a 5-methoxypyridin-3-yl substituent, which is known for its role in enhancing the bioavailability and metabolic stability of pharmaceutical agents. This feature is particularly valuable in the design of drugs that require prolonged circulation in the bloodstream or targeted delivery to specific tissues. The combination of these functional groups suggests that Tert-butyl N-2-amino-3-(5-methoxypyridin-3-yl)propylcarbamate could serve as a precursor for developing novel therapeutic agents.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The pyridine ring in Tert-butyl N-2-amino-3-(5-methoxypyridin-3-yl)propylcarbamate is a common scaffold in many pharmacologically active compounds. Its ability to interact with biological targets such as enzymes and receptors has made it a preferred choice for medicinal chemists.

One of the most compelling aspects of this compound is its potential to act as a chiral building block. The tert-butyl group provides steric hindrance, which can influence the stereochemistry of the final drug molecule. This is particularly important in the pharmaceutical industry, where enantiomeric purity can significantly impact the efficacy and safety of a drug. Researchers have been exploring ways to leverage this property to develop enantiomerically pure drugs with enhanced therapeutic profiles.

The methoxy group on the pyridine ring also contributes to the compound's versatility. Methoxy-substituted pyridines are known to improve solubility and reduce metabolic degradation, making them ideal for oral administration. This characteristic is crucial for developing drugs that need to be taken regularly by patients over extended periods.

Recent studies have highlighted the importance of Tert-butyl N-2-amino-3-(5-methoxypyridin-3-yl)propylcarbamate in the synthesis of kinase inhibitors. Kinases are enzymes that play a key role in cell signaling pathways and are often implicated in various diseases, including cancer. By targeting specific kinases, researchers aim to develop drugs that can disrupt abnormal signaling pathways and restore normal cellular function. The structural features of this compound make it an excellent candidate for designing kinase inhibitors with high selectivity and potency.

In addition to its applications in oncology, Tert-butyl N-2-amino-3-(5-methoxypyridin-3-yl)propylcarbamate has shown promise in other therapeutic areas. For instance, it has been investigated as a potential scaffold for developing anti-inflammatory agents. Inflammation is a hallmark of many chronic diseases, and inhibiting inflammatory pathways can lead to significant therapeutic benefits. The compound's ability to modulate inflammatory responses has been demonstrated in preclinical studies, suggesting its potential as a lead compound for further development.

The synthesis of Tert-butyl N-2-amino-3-(5-methoxypyridin-3-yl)propylcarbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the pyridine moiety into the molecular framework. These techniques not only enhance efficiency but also minimize unwanted byproducts, making the synthesis more sustainable.

The pharmacokinetic properties of Tert-butyl N-2-amino-3-(5-methoxypyridin-3-yl)propylcarbamate have also been extensively studied. Researchers have evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles to understand how it behaves within the body. These studies have provided valuable insights into optimizing dosing regimens and predicting potential side effects.

In conclusion, Tert-butyl N-2-amino-3-(5-methoxypyridin-3-y l)prop ylcarbamate (CAS No. 2229227 -38 -5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive candidate for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

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